

What are the chemical properties of 4-Bromo-2,6-difluoroanisole?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2,6-difluoroanisole**

Cat. No.: **B012487**

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **4-Bromo-2,6-difluoroanisole**

Introduction

4-Bromo-2,6-difluoroanisole (CAS No. 104197-14-0) is a halogenated aromatic compound of significant interest in modern synthetic chemistry.^{[1][2]} Its unique molecular architecture, featuring a bromine atom and two fluorine atoms on an anisole core, makes it a highly versatile and valuable building block.^[2] The strategic placement of these functional groups imparts a distinct reactivity profile, rendering it an indispensable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.^{[1][2]}

This guide provides a comprehensive overview of the chemical properties of **4-Bromo-2,6-difluoroanisole**, focusing on its physicochemical characteristics, spectroscopic signature, reactivity, and key applications. The discussion is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its synthetic utility and handling.

Physicochemical Properties

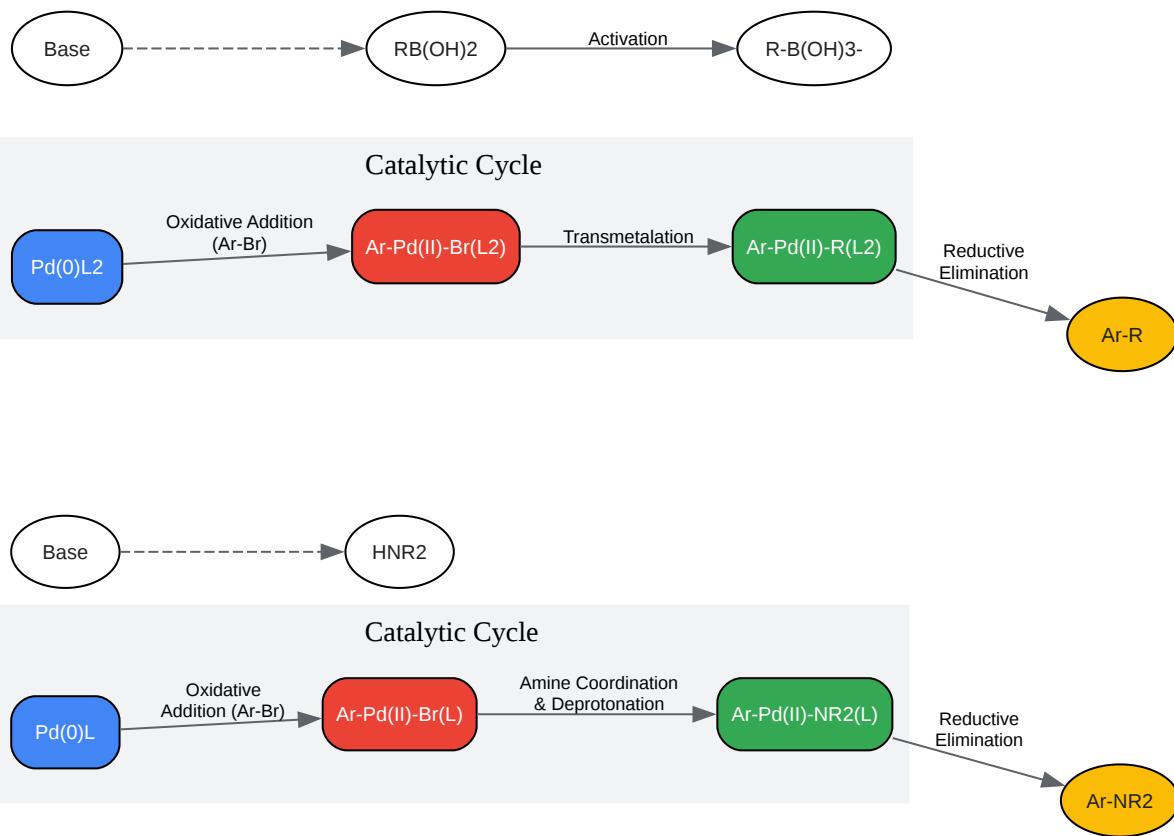
4-Bromo-2,6-difluoroanisole is typically a colorless to light yellow transparent liquid at room temperature.^[1] Its physical properties are critical for designing synthetic processes and ensuring safe handling and storage.^[1]

Property	Value	Source
CAS Number	104197-14-0	[1] [2]
Molecular Formula	C ₇ H ₅ BrF ₂ O	[3]
Molecular Weight	223.01 g/mol	[3]
Appearance	Colorless to light yellow transparent liquid	[1]
Density	~1.6 ± 0.1 g/cm ³	[1]
Boiling Point	~214.2 ± 35.0 °C at 760 mmHg	[1]
Flash Point	~98.5 ± 10.2 °C	[1]
Refractive Index	~1.500	[1]

Reactivity and Synthetic Applications

The synthetic versatility of **4-Bromo-2,6-difluoroanisole** is derived from the distinct reactivity of its functional groups. The bromine atom serves as a primary handle for cross-coupling reactions, while the ortho-fluorine atoms modulate the electronic properties of the aromatic ring.

The Versatile Bromine Atom: A Gateway to Cross-Coupling


The carbon-bromine bond is the most reactive site for transformations involving transition metal catalysis. This allows for the facile construction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental operations in the synthesis of pharmaceuticals and advanced materials.[\[1\]](#)[\[2\]](#)

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron species with an organic halide. **4-Bromo-2,6-difluoroanisole** is an excellent substrate for this reaction.

Causality Behind Experimental Choices: The choice of a palladium catalyst, a phosphine ligand, and a base is critical. The palladium(0) species is the active catalyst.[\[4\]](#)[\[5\]](#) Bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the oxidative

addition and reductive elimination steps.^[6] The base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.

[5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - 4-bromo-2,6-difluoroanisole (C7H5BrF2O) [pubchemlite.lcsb.uni.lu]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What are the chemical properties of 4-Bromo-2,6-difluoroanisole?]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b012487#what-are-the-chemical-properties-of-4-bromo-2-6-difluoroanisole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com